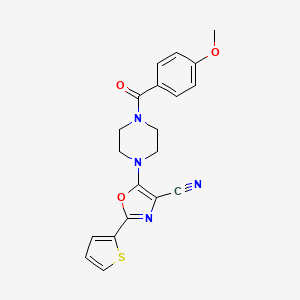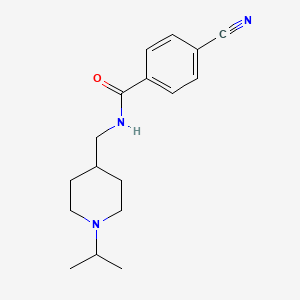
4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as ‘A-40174’ and is a selective antagonist of the dopamine D3 receptor. A-40174 has been shown to have potential therapeutic properties in treating various neurological disorders, including addiction, depression, and schizophrenia.
Mecanismo De Acción
Target of Action
The primary target of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is the retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .
Mode of Action
4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide acts as an inverse agonist of the RORC2 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. The compound displays promising binding affinity for RORC2 and selectivity against the related RORA and RORB receptor isoforms .
Biochemical Pathways
The compound’s action on the RORC2 receptor is anticipated to reduce the production of IL-17 , a key pro-inflammatory cytokine . IL-17 is a significant player in the immune response, particularly in terms of its role in inducing and mediating pro-inflammatory responses. By inhibiting IL-17 production, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability . This suggests that the compound is well-absorbed in the gastrointestinal tract and is stable in the body, resisting metabolic processes that could render it inactive. The compound’s lipophilic efficiency and structure-guided conformational restriction contribute to its optimal ground state energetics and maximize receptor residence time .
Result of Action
The action of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide results in a reduction of IL-17 levels . This can lead to a decrease in inflammation, which is beneficial in the treatment of autoimmune diseases. In a preclinical in vivo animal model, the compound was able to reduce skin inflammation upon oral administration .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-40174 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor. Additionally, A-40174 has been shown to have potential therapeutic properties in treating various neurological disorders, making it a promising candidate for further research. However, one of the limitations of A-40174 is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research of A-40174. One direction is to further investigate its potential as a treatment for drug addiction. Studies have shown that A-40174 reduces drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand the mechanism of action of A-40174 and its biochemical and physiological effects. Another direction is to investigate the potential of A-40174 as a treatment for depression and schizophrenia. Studies have shown that A-40174 has antidepressant and antipsychotic properties, making it a promising candidate for the treatment of these disorders.
Conclusion:
In conclusion, A-40174 is a chemical compound that has gained significant attention in scientific research. This compound has potential therapeutic properties in treating various neurological disorders, including addiction, depression, and schizophrenia. The synthesis of A-40174 is a complex process that requires expertise in organic chemistry. A-40174 exerts its effects by selectively blocking the dopamine D3 receptor and has various biochemical and physiological effects. There are several future directions for the research of A-40174, including investigating its potential as a treatment for drug addiction, depression, and schizophrenia.
Métodos De Síntesis
The synthesis of A-40174 involves several steps, including the reaction of 4-cyanobenzoyl chloride with 1-isopropylpiperidine to form 4-cyano-N-(1-isopropylpiperidin-4-yl)benzamide. This intermediate is then reacted with formaldehyde and hydrogen cyanide to obtain the final product, 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide. The synthesis of A-40174 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
A-40174 has been extensively studied for its potential therapeutic properties in treating various neurological disorders. Studies have shown that A-40174 has a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. A-40174 has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for drug addiction. Additionally, A-40174 has been shown to have antidepressant and antipsychotic properties, making it a promising candidate for the treatment of depression and schizophrenia.
Propiedades
IUPAC Name |
4-cyano-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)20-9-7-15(8-10-20)12-19-17(21)16-5-3-14(11-18)4-6-16/h3-6,13,15H,7-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJPIAPORNOKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Methoxyphenyl)-3-tert-butyl-1H-pyrazole-5-yl]-3-(2,3-dichlorophenyl)urea](/img/structure/B2908721.png)
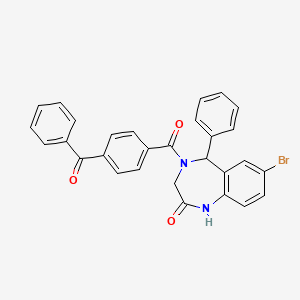
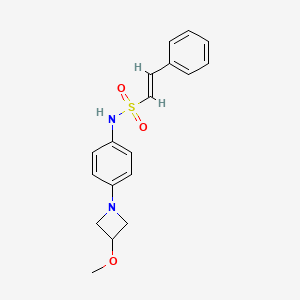
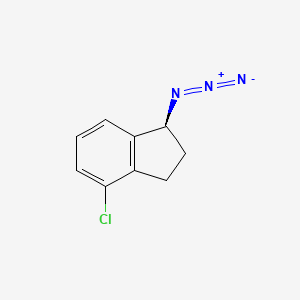

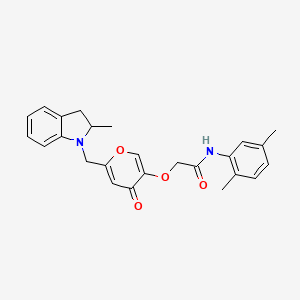
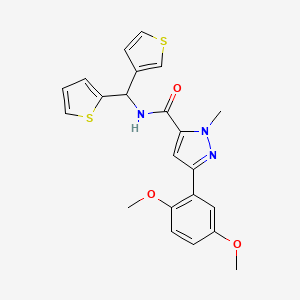
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
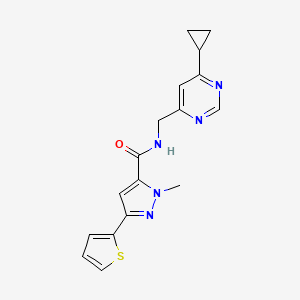
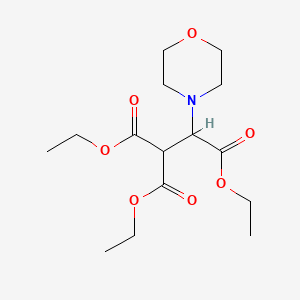
![N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2908736.png)
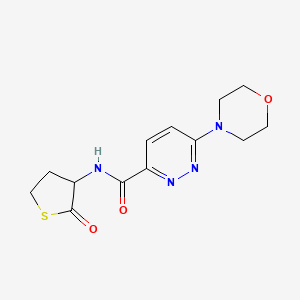
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2908739.png)
